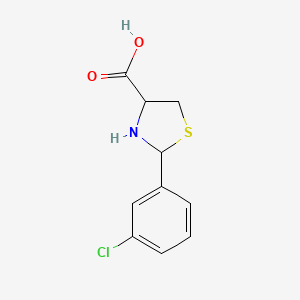
2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazolidine carboxylic acid with a 3-chlorophenyl group attached . Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or reactions involving organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered thiazolidine ring, a carboxylic acid group, and a 3-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds often exhibit properties such as specific melting points, boiling points, and solubilities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Güiza et al. (2020) synthesized a closely related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, using a click chemistry approach. This study highlights the molecular characterization and crystal structure analysis, showcasing the structural diversity and complexity of such compounds (Güiza et al., 2020).
Antimicrobial and Antifungal Properties
Research by Ali et al. (2002) explored the antibacterial and antifungal activities of organotin(IV) carboxylates of a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Their findings suggest a potential for these compounds in developing new antimicrobial agents (Ali et al., 2002).
Cancer Research and Cytotoxic Activity
A study by Singh et al. (2002) focused on synthesizing and evaluating the cytotoxic activity of a derivative of 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. This research contributes to understanding how structural modifications in such compounds can influence their potential use in cancer therapy (Singh et al., 2002).
Geriatric Medicine and Antioxidant Properties
The compound has also been examined for its potential value in geriatric medicine. Weber et al. (1982) reviewed the biological effects and clinical use of Thiazolidine-4-carboxylic acid, highlighting its potential as a revitalizing agent for age-related biochemical variables (Weber et al., 1982).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been shown to exhibit a variety of biological effects .
Mode of Action
Without specific studies on “2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid”, it’s difficult to determine its exact mode of action. Many biologically active compounds work by interacting with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of pathways, leading to a range of biological effects .
Result of Action
Compounds with similar structures have been shown to have a variety of effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXCRNTOFXJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


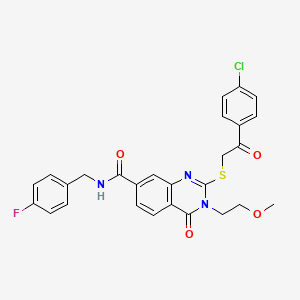
![4,7-Dimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689173.png)
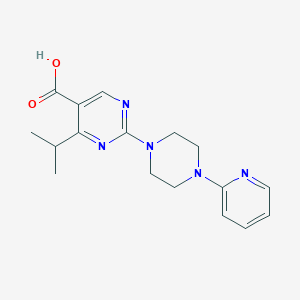
![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689176.png)
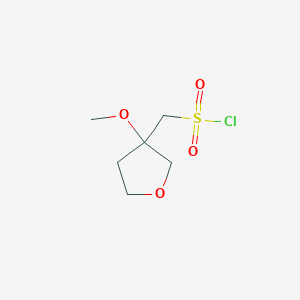
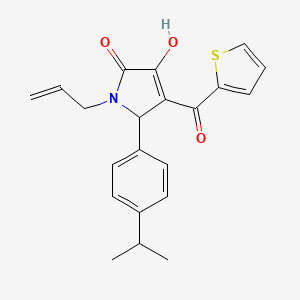
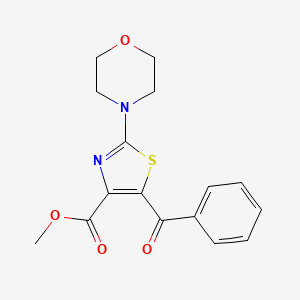
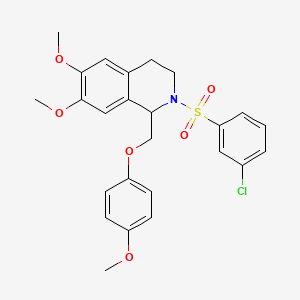

![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)
![Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate](/img/structure/B2689187.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2689192.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate](/img/structure/B2689193.png)